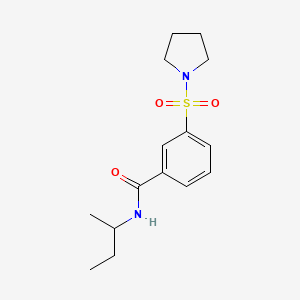![molecular formula C14H19ClN2O3 B4767576 4-chloro-N-{[(3-isopropoxypropyl)amino]carbonyl}benzamide](/img/structure/B4767576.png)
4-chloro-N-{[(3-isopropoxypropyl)amino]carbonyl}benzamide
Vue d'ensemble
Description
The compound belongs to a class of organic chemicals characterized by their benzamide structure, which is a common framework for various chemical and pharmacological applications. While this specific compound's direct information is not readily available, related research on benzamides and similar structures provides insights into its synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of similar benzamide compounds often involves multi-step chemical reactions. For instance, the synthesis of related benzamide derivatives can include steps like chlorination, esterification, and condensation reactions under controlled conditions to achieve high purity and yield (Standridge & Swigor, 1991). These processes highlight the complexity and precision required in organic synthesis to obtain the desired benzamide compounds.
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction, is crucial for determining the precise arrangement of atoms within benzamide compounds. Studies have detailed the crystal structure of similar compounds, showing how intramolecular hydrogen bonding and other interactions define their stability and reactivity (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, reflecting their reactivity and chemical properties. For example, their interaction with different reagents can lead to the formation of new compounds through processes like amide bond formation and nucleophilic substitution reactions (Ueda et al., 1984). These reactions are essential for modifying the chemical structure and properties of benzamides for specific applications.
Physical Properties Analysis
The physical properties of benzamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies have characterized these properties using techniques like thermal analysis and spectroscopy, providing insights into the stability and behavior of these compounds under different conditions (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the functional groups present in the benzamide structure. Research on benzamides has explored their potential in various chemical reactions, highlighting their versatility in organic synthesis and potential for creating a wide range of derivative compounds (Summers & Quirk, 1998).
Propriétés
IUPAC Name |
4-chloro-N-(3-propan-2-yloxypropylcarbamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-10(2)20-9-3-8-16-14(19)17-13(18)11-4-6-12(15)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIMSGPXJWQXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)NC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329540 | |
| Record name | 4-chloro-N-(3-propan-2-yloxypropylcarbamoyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-(3-propan-2-yloxypropylcarbamoyl)benzamide | |
CAS RN |
691382-68-0 | |
| Record name | 4-chloro-N-(3-propan-2-yloxypropylcarbamoyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B4767505.png)
![N-(3,4-dimethylphenyl)-2-{[(3-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4767507.png)
![3-(2-phenylethyl)-2-{[4-(1-pyrrolidinylcarbonyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B4767509.png)

![N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide](/img/structure/B4767528.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B4767532.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine](/img/structure/B4767536.png)
![N-(3,4-dichlorophenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4767541.png)
![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4767561.png)
![methyl 5-[(diethylamino)carbonyl]-2-{[(ethylamino)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4767564.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4767574.png)
![ethyl 4-cyano-3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B4767577.png)
![9-ethyl-3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4767588.png)
